molecular formula C13H12N4O2S B2861722 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 2034234-88-1

1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

Cat. No. B2861722
CAS RN: 2034234-88-1
M. Wt: 288.33
InChI Key: KDGIJAOZLUAYKN-UHFFFAOYSA-N
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Description

1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

PP derivatives have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Research Methodologies and Applications

  • Chemical Derivatives and Toxicity Studies : Studies on compounds like phenylbutazone, a pyrazole derivative, highlight the importance of understanding the chemical structure and potential toxicological effects of related compounds. Research has documented various toxic effects, including agranulocytosis, emphasizing the need for comprehensive toxicity profiling of chemical derivatives for safe therapeutic use (Bershof & Oxman, 1953).

  • Clinical Trials and Pharmacokinetics : The study of methanesulfonamide derivatives, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), in phase I clinical trials showcases the pathway from preclinical research to human studies. These trials assess toxic effects, pharmacokinetics, and antitumor activity, laying the groundwork for understanding how similar compounds might be developed and tested for clinical applications (Von Hoff et al., 1978).

  • Exposure and Environmental Studies : Research into environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, informs the assessment of human and ecological risks associated with chemical use. These studies can guide regulations and public health policies to mitigate exposure to potentially harmful compounds (Babina et al., 2012).

  • Dietary Carcinogens and Human Health : Investigations into dietary intake of heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and their association with cancer risk illustrate the intersection of diet, chemical exposure, and carcinogenesis. These studies are crucial for understanding how consumption of cooked meats and other foods contributes to cancer risk and for developing dietary guidelines to reduce exposure (De Stefani et al., 1998).

Mechanism of Action

One of the compounds similar to 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide, PHTPP, is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .

Future Directions

The PP derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are strategic compounds for optical applications due to their simpler and greener synthetic methodology . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIJAOZLUAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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